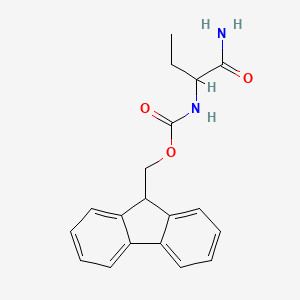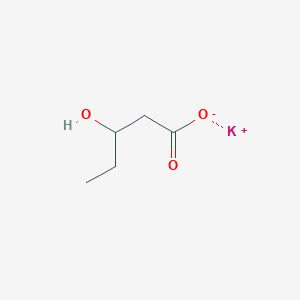
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a tert-butyldimethylsilyl (TBDMS) group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the protection of a hydroxyl group with a TBDMS group, followed by the formation of the piperidine ring and subsequent esterification with benzyl alcohol. The reaction conditions often include the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, which could be adapted for the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Substitution: The TBDMS group can be substituted under specific conditions to introduce different protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative .
Wissenschaftliche Forschungsanwendungen
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine ring can interact with biological targets, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: This compound shares the TBDMS protecting group and is used in similar synthetic applications.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another compound with the TBDMS group, used in the synthesis of complex organic molecules.
Uniqueness
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a benzyl ester, and a TBDMS protecting group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C19H29NO4Si |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
benzyl 4-[tert-butyl(dimethyl)silyl]oxy-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO4Si/c1-19(2,3)25(4,5)24-16-11-12-20(17(21)13-16)18(22)23-14-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3 |
InChI-Schlüssel |
YCJAUZNPUXXVMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C(=O)C1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate](/img/structure/B13126466.png)





![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)
![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)




